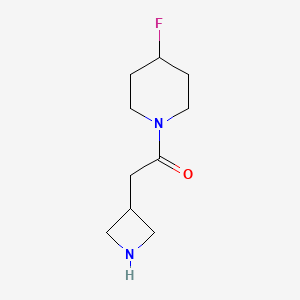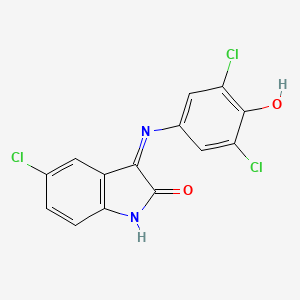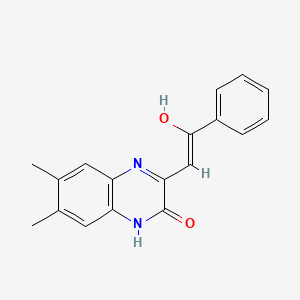
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
“5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in a variety of functional molecules used in everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . A common method for the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. For instance, they can undergo reactions that form one of the heterocycle’s core bonds . They can also participate in reactions that form both the N1–C5 and N3–C4 bonds in a single operation .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Imidazole derivatives, including the compound , have been shown to exhibit significant antimicrobial properties . The presence of the imidazole ring contributes to the compound’s ability to act against a variety of microbial pathogens. This makes it a valuable synthon in the development of new antimicrobial agents .
Antioxidant Activity
The imidazole core is also associated with antioxidant potential . Compounds with an imidazole structure have been synthesized and evaluated for their ability to scavenge free radicals, showing promising results compared to established antioxidants like ascorbic acid .
Anti-inflammatory Properties
Imidazole-containing compounds are known for their anti-inflammatory effects . The structural features of these molecules allow them to interfere with inflammatory pathways, providing a basis for the development of anti-inflammatory medications .
Antitumor Applications
The imidazole ring is a common feature in many antitumor drugs . Its incorporation into new compounds can lead to the discovery of novel agents with the potential to treat various forms of cancer .
Antidiabetic Effects
Research has indicated that imidazole derivatives can exhibit antidiabetic activity . By influencing insulin signaling pathways, these compounds may offer new avenues for diabetes treatment .
Anti-allergic Uses
The imidazole structure is beneficial in combating allergic reactions. Derivatives of this compound have been used to create antihistaminic agents , providing relief from allergy symptoms .
Antiviral Capabilities
Imidazole-based compounds have shown promise as antiviral agents . Their ability to inhibit viral replication makes them potential candidates for the treatment of viral infections .
Synthesis of Functional Molecules
The versatility of imidazole derivatives extends to the synthesis of functional molecules used in everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight the compound’s role in creating materials with a wide range of functionalities .
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biochemical Pathways
Some imidazole derivatives are known to inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors .
Result of Action
It’s known that some imidazole derivatives inhibit photosynthetic electron flow and atp-synthesis .
Propiedades
IUPAC Name |
ethyl 4-acetyl-2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5(2)12)10-6(3)11-8/h4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNUJPKFFXOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)

![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)

